VEGFR-1 Selectivity Differentiation: Cediranib vs Axitinib vs Sorafenib
Cediranib exhibits a VEGFR-1 IC50 of 5 nM, representing 36-fold lower potency at VEGFR-1 relative to axitinib (IC50 = 0.1 nM) and approximately 5-fold higher potency than sorafenib (IC50 = ~26 nM), while all three agents maintain sub-nanomolar to low-nanomolar potency at VEGFR-2 (cediranib <1 nM; axitinib 0.06-0.1 nM; sorafenib 15-90 nM) [1]. Cediranib also demonstrates 36-fold selectivity for VEGFR over PDGFR-α, 110-fold over CSF-1R, and >1,000-fold over Flt3, defining a specific selectivity window .
| Evidence Dimension | VEGFR-1 tyrosine kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (VEGFR-1); <1 nM (VEGFR-2); ≤3 nM (VEGFR-3); 2 nM (c-Kit); 5 nM (PDGFR-β) |
| Comparator Or Baseline | Axitinib: 0.1 nM (VEGFR-1), 0.06-0.1 nM (VEGFR-2), 0.1-0.3 nM (VEGFR-3), 1-2 nM (c-Kit), 3-30 nM (PDGFR); Sorafenib: ~26 nM (VEGFR-1), 15-90 nM (VEGFR-2), ~10-30 nM (VEGFR-3), 68 nM (c-Kit), ~10-30 nM (PDGFR) |
| Quantified Difference | Cediranib is 50-fold less potent at VEGFR-1 than axitinib (5 nM vs 0.1 nM) and 5.2-fold more potent than sorafenib (5 nM vs 26 nM); selectivity ratio: VEGFR vs PDGFR-α = 36-fold, vs CSF-1R = 110-fold, vs Flt3 >1,000-fold |
| Conditions | In vitro kinase inhibition assays using recombinant human VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, and c-Kit proteins |
Why This Matters
The differential VEGFR-1 potency and defined selectivity ratios directly impact experimental design when modeling VEGF-A versus VEGF-B/PlGF signaling or when requiring specific off-target kinase exclusion.
- [1] Wedam SB, Low JA, Yang SX, et al. Table 1. IC50 values for VEGFR1, VEGFR2, VEGFR3, PDGFR, c-kit. Axitinib (0.1, 0.06-0.1, 0.1-0.3, 3-30, 1-2 nM); Cediranib (5, <1, <1-3, 5, 2 nM); Sorafenib (~26, 15-90, ~10-30, ~10-30, 68 nM). PMC4083145 Table 1. View Source
